molecular formula C13H23N3O3 B12526875 4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate CAS No. 652154-16-0

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate

Cat. No.: B12526875
CAS No.: 652154-16-0
M. Wt: 269.34 g/mol
InChI Key: RDTRSTCIEQCWAU-UHFFFAOYSA-N
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Description

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate is a chemical compound with the molecular formula C13H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate typically involves the reaction of benzyl chloride with N-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: A similar compound with a benzyl group attached to the nitrogen atom of piperazine.

    N-methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.

Uniqueness

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

652154-16-0

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

4-benzyl-N-methylpiperazine-1-carboxamide;dihydrate

InChI

InChI=1S/C13H19N3O.2H2O/c1-14-13(17)16-9-7-15(8-10-16)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3,(H,14,17);2*1H2

InChI Key

RDTRSTCIEQCWAU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCN(CC1)CC2=CC=CC=C2.O.O

Origin of Product

United States

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